molecular formula C15H16ClN3O3S B2756434 3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 2034387-38-5

3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2756434
CAS No.: 2034387-38-5
M. Wt: 353.82
InChI Key: PBVNNUWERHIXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 2034387-38-5) is a synthetic pyridazinone-based benzenesulfonamide of high interest in medicinal chemistry and early-stage drug discovery . This compound features a strategic molecular architecture, combining a benzenesulfonamide group—a key pharmacophore known to anchor with the catalytic zinc ion in carbonic anhydrase (CA) isoforms—with a pyridazinone heterocycle, a privileged scaffold renowned for its diverse biological activities . The core structure has a molecular formula of C15H16ClN3O3S and a molecular weight of 353.82 g/mol . The primary research value of this compound lies in its potential as a multi-target agent for inflammatory diseases . Structurally related pyridazinone-sulfonamide derivatives are investigated for their ability to concurrently inhibit key enzymes in the inflammatory pathway: carbonic anhydrases (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . This multi-target approach is a recognized strategy to develop anti-inflammatory therapies that may overcome the limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . The incorporation of the 3-chlorophenylsulfonamide group is designed to facilitate binding to CA and COX-2 enzymes, while the cyclopropyl-pyridazinone core and its substituents contribute to the molecule's overall pharmacokinetic profile and selectivity . Researchers utilize this compound as a critical chemical tool to explore structure-activity relationships (SAR), elucidate complex mechanisms of action, and develop new lead compounds for conditions such as rheumatoid arthritis . This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-12-2-1-3-13(10-12)23(21,22)17-8-9-19-15(20)7-6-14(18-19)11-4-5-11/h1-3,6-7,10-11,17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVNNUWERHIXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C16H16ClN3O2C_{16}H_{16}ClN_{3}O_{2}, with a molecular weight of 317.77 g/mol. Its structure includes a benzenesulfonamide group linked to a pyridazin derivative, which is significant for its biological interactions.

PropertyValue
Molecular Formula C₁₆H₁₆ClN₃O₂
Molecular Weight 317.77 g/mol
CAS Number 2034498-83-2

Research indicates that compounds similar to this compound may act as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes including inflammation and signal transduction . Inhibition of PDE4 can lead to increased levels of cAMP, thereby modulating inflammatory responses and potentially offering therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Antimicrobial Activity

Preliminary studies have suggested that derivatives of pyridazine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, indicating a potential for broad-spectrum antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in studies focusing on PDE4 inhibitors. By blocking PDE4, these compounds can reduce the production of pro-inflammatory cytokines, which are implicated in numerous inflammatory diseases .

Case Studies

  • PDE4 Inhibition : A study demonstrated that similar pyridazine derivatives significantly reduced inflammation in animal models by inhibiting PDE4 activity, leading to decreased levels of inflammatory markers .
  • Antimicrobial Efficacy : In vitro tests on related compounds showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance or alter antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Benzyloxy (5a): Increases aromaticity and π-stacking capacity, which may favor interactions with hydrophobic enzyme pockets. Methanesulfonate (7a): Introduces polar sulfonate groups, improving aqueous solubility but reducing passive diffusion .
  • Synthetic Flexibility :
    The alkylation and sulfonation reactions used to generate these analogs (Table 1) demonstrate the versatility of intermediate 3 for introducing diverse functional groups .

Spectroscopic and Analytical Data

  • HRMS Validation : The target compound’s mass spectrum would show a [M+Na]+ peak near m/z 391.02 (calculated for C₁₅H₁₇ClN₄O₃S + Na), consistent with the precision observed for analogs like 5a (HRMS error < 0.0001) .
  • NMR Trends : The cyclopropyl group would produce distinct ¹H-NMR signals (δ 0.5–1.5 ppm for cyclopropane protons) and ¹³C-NMR signals near δ 8–12 ppm, differing from benzyloxy (δ 4.5–5.0 ppm for OCH₂) or sulfonate (δ 3.0–3.5 ppm for SO₃CH₃) groups .

Q & A

Q. What are the key synthetic strategies and intermediates for preparing 3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

The synthesis involves multi-step organic reactions starting with functionalization of the pyridazinone core. Typical steps include:

  • Cyclopropane introduction : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions under palladium catalysis, as seen in analogous pyridazinone derivatives .
  • Sulfonamide coupling : The benzenesulfonamide moiety is attached using sulfonyl chlorides in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF .
  • Ethyl linker formation : A two-carbon spacer is often incorporated via nucleophilic substitution between a bromoethyl intermediate and the pyridazinone nitrogen .
    Critical considerations : Reaction temperature (0–25°C for sulfonamide coupling) and moisture-free conditions are essential to avoid hydrolysis of intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and sulfonamide connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z ~408.05) and detects impurities .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • IR spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and pyridazinone C=O (~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide-pyridazinone derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and conformation:

  • SHELX refinement : SHELXL refines crystal structures to resolve torsional angles between the sulfonamide and pyridazinone moieties, critical for understanding steric effects .
  • Hydrogen bonding : Identifies interactions (e.g., N–H···O) that stabilize the crystal lattice and influence solubility .
    Example : In related compounds, the pyridazinone ring adopts a planar conformation, while the cyclopropyl group introduces strain (~109.5° bond angles) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition IC50_{50}) across multiple labs using standardized protocols (e.g., ATPase activity assays for kinase targets) .
  • Off-target screening : Use proteome-wide profiling (e.g., KinomeScan) to identify nonspecific interactions that may explain variability .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .

Q. What computational strategies predict target interactions for sulfonamide derivatives?

  • Molecular docking : AutoDock Vina or Glide simulates binding to putative targets (e.g., carbonic anhydrase IX). Key parameters include:
    • Ligand preparation : Protonation states adjusted for physiological pH (e.g., sulfonamide deprotonation at pH 7.4) .
    • Binding affinity scoring : MM-GBSA refines docking poses by estimating ΔGbinding_{binding} .
  • MD simulations : GROMACS evaluates conformational stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can reaction conditions be optimized for scaled-up synthesis?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example:
    • Solvent screening : DMF improves sulfonamide coupling efficiency compared to THF .
    • Catalyst optimization : Pd(PPh3_3)4_4 increases cyclopropane coupling yields by 20% over Pd(OAc)2_2 .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.